molecular formula C15H15Cl2NO2S B2620579 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide CAS No. 2361843-61-8

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2620579
CAS RN: 2361843-61-8
M. Wt: 344.25
InChI Key: SUBCLOGPCOVUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide-based compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.

Scientific Research Applications

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been investigated as a potential treatment for glaucoma and epilepsy, as well as for its ability to enhance the efficacy of chemotherapy drugs.

Mechanism of Action

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound disrupts these processes and leads to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context of use. It has been shown to inhibit the growth of cancer cells by disrupting their carbonic anhydrase-dependent metabolic processes. It also reduces inflammation by inhibiting the production of pro-inflammatory mediators. Additionally, this compound has been shown to reduce intraocular pressure in glaucoma patients, likely by reducing the production of aqueous humor.

Advantages and Limitations for Lab Experiments

One major advantage of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is its potent and specific inhibition of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, its sulfonamide-based structure may limit its use in certain experimental contexts, as sulfonamides are known to have potential side effects and may interact with other compounds.

Future Directions

There are several potential future directions for research on 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide. One area of interest is its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Additionally, its ability to reduce intraocular pressure makes it a potential treatment for glaucoma. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high purity.

properties

IUPAC Name

4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-4-5-10(2)14(6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCLOGPCOVUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.